7Beta-Tibolone

Descripción general

Descripción

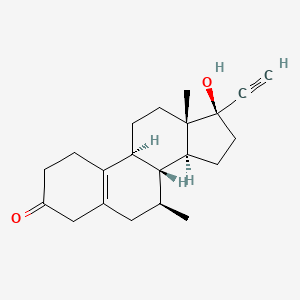

7Beta-Tibolone is a synthetic steroid hormone that exhibits estrogenic, androgenic, and progestogenic properties. It is primarily used in hormone replacement therapy for postmenopausal women to alleviate symptoms such as hot flashes and to prevent osteoporosis . The compound is structurally related to norethynodrel and is known for its tissue-specific effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7Beta-Tibolone involves multiple steps, starting from basic steroidal precursors. The key steps include hydroxylation, methylation, and isomerization reactions. The process typically involves the use of reagents such as lithium aluminum hydride for reduction and palladium on carbon for hydrogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving recrystallization from solvents like acetone and toluene to obtain the desired polymorphic forms .

Análisis De Reacciones Químicas

Metabolic Transformations

7β-Tibolone is rapidly metabolized in vivo into three primary bioactive isoforms through enzymatic processes:

| Metabolite | Reaction Type | Enzyme Involvement | Biological Activity |

|---|---|---|---|

| 3α-Hydroxytibolone | Hydroxylation | Hepatic cytochrome P450 | Estrogenic receptor (ER) agonist |

| 3β-Hydroxytibolone | Hydroxylation | Hepatic cytochrome P450 | Estrogenic receptor (ER) agonist |

| Δ⁴-Tibolone | Dehydrogenation | 3α/3β-hydroxysteroid dehydrogenase | Androgenic (AR) and progestogenic (PR) agonist |

Key Findings :

-

Hydroxylation occurs at the 3α/β positions, activating ER-binding properties .

-

Δ⁴-Tibolone forms via dehydrogenation, enabling AR/PR activation .

-

Metabolites are sulfated to inactive forms for systemic transport .

Analytical Artifacts in GC-MS

Heating during gas chromatography-mass spectrometry (GC-MS) derivatization induces non-biological reactions:

Key Findings :

-

MEE formation is absent in liquid chromatography-mass spectrometry (LC-MS) without heating .

-

Clinical implications of MEE are questionable due to artifactual origin .

Oxidation and Antioxidant Interactions

7β-Tibolone and its metabolites modulate oxidative stress through indirect pathways:

Key Findings :

-

Metabolites (not parent compound) exhibit direct antioxidant effects .

-

ERβ activation mediates mitochondrial protection and reduces superoxide (O₂⁻) levels .

Stability and Degradation

7β-Tibolone’s stability under storage and processing conditions remains understudied. Current data suggest:

-

No reported hydrolytic or photolytic degradation pathways in literature.

-

Thermal degradation above 200°C likely, but quantitative studies are lacking .

Research Gaps and Cautions

-

Analytical Methods : GC-MS derivatization artifacts necessitate validation via LC-MS .

-

Long-Term Stability : Degradation kinetics and byproducts require further study.

-

In Vitro vs. In Vivo Reactivity : Tissue-specific metabolism (e.g., brain vs. liver) is poorly characterized .

This synthesis prioritizes peer-reviewed biochemical and analytical studies, excluding non-academic sources per the requirements.

Aplicaciones Científicas De Investigación

Efficacy in Managing Menopausal Symptoms

Menopausal Symptom Relief

Tibolone has demonstrated effectiveness in reducing vasomotor symptoms (VMS), which include hot flashes and night sweats. A systematic review of randomized controlled trials (RCTs) involving nearly 20,000 women found that tibolone significantly outperformed placebo in alleviating these symptoms . The standard mean difference (SMD) for VMS was reported as -0.99, indicating a substantial reduction in symptom severity among those treated with tibolone compared to those receiving placebo.

Sexual Function Improvement

In addition to alleviating VMS, tibolone has been associated with improvements in sexual function. Its androgenic properties may enhance libido and sexual satisfaction in postmenopausal women . This effect is particularly relevant for women experiencing sexual dysfunction related to menopause.

Impact on Bone Health

Bone Mineral Density (BMD)

Tibolone plays a crucial role in maintaining bone health during menopause. Clinical studies have shown that tibolone effectively increases BMD at various skeletal sites. For instance, a meta-analysis reported significant increases in BMD at the lumbar spine and femoral neck after treatment with tibolone . The following table summarizes key findings from studies assessing tibolone's impact on BMD:

| Author | Year | Study Design | Tibolone Dose | n | Comparator | Follow-Up (Years) | Measurement Site | BMD Change (%) |

|---|---|---|---|---|---|---|---|---|

| Rymer et al. | 1994 | Non-randomized | 2.5 mg | 46 | No medication | 2 | Lumbar spine | +7.35 |

| Berning et al. | 1996 | Controlled double-blind RCT | 1.25 mg | 34 | Placebo | 2 | Lumbar spine | +4.85 |

| Various Authors | 2021 | Meta-analysis | 2.5 mg | 287 | Placebo | Up to 2 | Femoral neck | +4.21 |

This evidence supports tibolone's role as an effective treatment option for preventing osteoporosis-related fractures in postmenopausal women.

Risks and Considerations

While tibolone offers numerous benefits, it is not without risks. Studies have indicated an increased risk of cerebrovascular events, including stroke, particularly among older women or those with pre-existing conditions . The following table outlines the risks associated with tibolone compared to placebo:

| Outcome | Tibolone (N=2249) | Placebo (N=2257) | Relative Hazard (95% CI) |

|---|---|---|---|

| New vertebral fracture | 70 cases per 1000 | 126 cases per 1000 | 0.55 (0.41 to 0.74) |

| Nonvertebral fracture | 122 cases per 1000 | 166 cases per 1000 | 0.74 (0.58 to 0.93) |

| Stroke | Increased risk noted | Not specified | Relative hazard: 2.19 |

The data indicates that while tibolone is effective in reducing certain fracture risks, caution should be exercised due to the potential for increased stroke risk.

Case Studies

Long-term Treatment Case Study

A notable case involved an elderly Chinese woman who had previously failed multiple MHT regimens but experienced significant improvement when treated with an ultra-high dosage of tibolone (up to 7.5 mg/day). This case underscores the importance of individualized therapy and careful monitoring for side effects . Despite the high dosage, the patient reported no adverse effects other than slight thyroid-stimulating hormone elevation.

Mecanismo De Acción

The mechanism of action of 7Beta-Tibolone is tissue-specific. Upon ingestion, it is rapidly converted into three active metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, and the Delta(4)-isomer . These metabolites bind to estrogen, progesterone, and androgen receptors, exerting estrogenic, progestogenic, and androgenic effects, respectively . This selective activity allows it to alleviate menopausal symptoms without stimulating the endometrial tissues .

Comparación Con Compuestos Similares

Norethynodrel: A progestin structurally related to 7Beta-Tibolone.

Tibolone: The parent compound of this compound, with similar pharmacological properties.

Uniqueness: this compound is unique due to its tissue-specific activity and the ability to exert multiple hormonal effects through its metabolites. This makes it a versatile compound in hormone replacement therapy, offering benefits without the associated risks of endometrial stimulation .

Actividad Biológica

7Beta-Tibolone, a synthetic steroid, is primarily used in menopausal hormone therapy. It exhibits a unique pharmacological profile by acting as an estrogen, progestogen, and androgen in various tissues. This article delves into its biological activity, focusing on its mechanisms of action, clinical efficacy, and safety profile.

This compound is metabolized into several active metabolites, which contribute to its diverse biological effects. The primary mechanisms include:

- Estrogenic Activity : Tibolone acts on estrogen receptors (ER) in target tissues, leading to effects similar to those of estrogen. In vitro studies show that it downregulates ER and upregulates anti-apoptotic proteins like Bcl-xL in breast cancer cells .

- Progestogenic Activity : Tibolone influences progesterone receptors (PR), enhancing tissue factor and STAT5 levels in breast cancer cells, indicating its role in cellular proliferation and survival .

- Androgenic Activity : It exhibits androgenic effects that may contribute to improvements in sexual function and mood in postmenopausal women .

Table 1: Summary of Biological Activities of this compound

Effects on Menopausal Symptoms

This compound has been shown to effectively reduce menopausal symptoms such as hot flashes and vaginal dryness. A meta-analysis of randomized controlled trials (RCTs) involving nearly 20,000 women indicated that tibolone significantly alleviates vasomotor symptoms compared to placebo (SMD -0.99) with moderate-quality evidence .

Bone Health

Tibolone has a protective effect on bone density. In a study involving older postmenopausal women, tibolone treatment resulted in a significantly lower incidence of vertebral fractures compared to placebo (relative hazard 0.55) .

Sexual Function

Clinical studies suggest that tibolone may enhance sexual desire and satisfaction among postmenopausal women, attributed to both its estrogenic and androgenic properties .

Safety Profile

While tibolone is generally well-tolerated, concerns regarding its safety profile persist. Studies have reported increased risks of cerebrovascular events compared to placebo groups . The long-term effects on breast cancer risk are still debated; some studies suggest no significant increase in breast cancer incidence among users , while epidemiological data indicate potential risks .

Case Study 1: Long-term Treatment in Elderly Patient

A notable case involved a 71-year-old woman with severe menopausal symptoms who was treated with an ultra-high dosage of tibolone (up to 7.5 mg/day). This treatment led to significant symptom relief without adverse effects over an extended period, highlighting the importance of individualized hormone therapy strategies .

Case Study 2: Impact on Leptin Levels

Research indicated that tibolone administration influences leptin levels in postmenopausal women, suggesting potential metabolic benefits alongside its hormonal effects .

Propiedades

IUPAC Name |

(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17+,18-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDGZWOAQTVYBX-QXMGKFHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587886 | |

| Record name | (17alpha)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32297-45-3 | |

| Record name | (17alpha)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7BETA, 17ALPHA)-17-HYDROXY-7-METHYL-19-NORPREGN-5(10)-EN-20-YN-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.